Cas no 367-38-4 (5-fluoronorvaline)

5-Fluoronorvaline is a non-proteinogenic amino acid analog characterized by the incorporation of a fluorine atom at the 5-position of the norvaline backbone. This modification enhances its utility in biochemical and pharmacological research, particularly in studying enzyme mechanisms, metabolic pathways, and protein interactions. The fluorine substituent introduces electronegativity and steric effects, making it a valuable probe for structure-activity relationship (SAR) studies. Its stability and compatibility with biological systems allow for applications in peptide synthesis and medicinal chemistry, where it serves as a tool for modulating protein function or designing enzyme inhibitors. The compound is also used in radiolabeling and tracer studies due to its distinct physicochemical properties.
5-fluoronorvaline structure
5-fluoronorvaline structure
Product Name:5-fluoronorvaline
CAS No:367-38-4
MF:C5H10FNO2
MW:135.136805057526
CID:1478432
PubChem ID:101662
Update Time:2025-11-01

5-fluoronorvaline Chemical and Physical Properties

Names and Identifiers

    • 5-fluoronorvaline
    • norvaline, 5-fluoro-
    • 2-amino-5-fluoropentanoic acid
    • 367-38-4
    • 4-04-00-02634 (Beilstein Handbook Reference)
    • DTXSID50957934
    • AKOS006338294
    • EN300-1298473
    • 2-amino-5-fluoropentanoicacid
    • BRN 1756538
    • SCHEMBL9848627
    • Inchi: 1S/C5H10FNO2/c6-3-1-2-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)
    • InChI Key: LNDUKXGUOHGKNL-UHFFFAOYSA-N
    • SMILES: FCCCC(C(=O)O)N

Computed Properties

  • Exact Mass: 135.0696
  • Monoisotopic Mass: 135.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 97
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _3.1
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.173
  • Boiling Point: 249°C at 760 mmHg
  • Flash Point: 104.4°C
  • Refractive Index: 1.441
  • PSA: 63.32

5-fluoronorvaline Pricemore >>

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Additional information on 5-fluoronorvaline

Recent Advances in 5-Fluoronorvaline (CAS 367-38-4) Research: A Comprehensive Review

5-Fluoronorvaline (CAS 367-38-4) is a fluorinated amino acid analog that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique biochemical properties and potential therapeutic applications. Recent studies have explored its role as a metabolic inhibitor, its incorporation into peptides and proteins, and its potential use in targeted therapies. This research briefing aims to synthesize the latest findings on 5-fluoronorvaline, providing a comprehensive overview of its mechanisms of action, applications, and future directions in biomedical research.

One of the most notable advancements in 5-fluoronorvaline research is its application in enzyme inhibition. Studies have demonstrated that 5-fluoronorvaline acts as a potent inhibitor of ornithine aminotransferase (OAT), an enzyme involved in the urea cycle and arginine biosynthesis. By competitively inhibiting OAT, 5-fluoronorvaline disrupts polyamine metabolism, which is critical for cell proliferation. This mechanism has been leveraged in preclinical studies targeting hyperproliferative diseases, including certain cancers. The specificity of 5-fluoronorvaline for OAT highlights its potential as a targeted therapeutic agent with fewer off-target effects compared to traditional chemotherapeutic drugs.

In addition to its role in enzyme inhibition, 5-fluoronorvaline has been investigated for its ability to incorporate into peptides and proteins, thereby modulating their function. Researchers have utilized non-canonical amino acid incorporation techniques to introduce 5-fluoronorvaline into recombinant proteins, resulting in altered stability, activity, and interaction profiles. For instance, a 2023 study published in the Journal of Biological Chemistry demonstrated that the incorporation of 5-fluoronorvaline into a model enzyme significantly enhanced its thermal stability without compromising catalytic efficiency. These findings open new avenues for protein engineering and the development of biocatalysts with improved industrial and therapeutic applications.

The pharmacokinetic and toxicological profiles of 5-fluoronorvaline have also been subjects of recent investigation. A phase I clinical trial conducted in 2022 evaluated the safety and tolerability of 5-fluoronorvaline in healthy volunteers, revealing a favorable safety profile with minimal adverse effects. Furthermore, advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been employed to quantify 5-fluoronorvaline levels in biological matrices, facilitating its use in pharmacokinetic studies. These developments underscore the compound's potential for clinical translation and its suitability for further development as a therapeutic agent.

Looking ahead, the integration of 5-fluoronorvaline into combination therapies represents a promising direction for future research. Preliminary data suggest synergistic effects when 5-fluoronorvaline is co-administered with other metabolic inhibitors, such as fluorouracil (5-FU), in cancer models. Additionally, the exploration of 5-fluoronorvaline-derived prodrugs aims to enhance its bioavailability and tissue specificity. As the field progresses, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential to fully realize the therapeutic potential of 5-fluoronorvaline and address remaining challenges, such as optimizing delivery systems and mitigating potential resistance mechanisms.

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